N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c29-21(10-9-18-6-2-1-3-7-18)26-19-16-24-22(25-17-19)28-14-12-27(13-15-28)20-8-4-5-11-23-20/h1-11,16-17H,12-15H2,(H,26,29)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVHUISDOXPTHF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide typically involves multiple steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate is oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include 3-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like trimethylsilyl cyanide are used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, which can be categorized as follows:
1. Neuroprotective Effects
- The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prevalent. Increased acetylcholine levels may improve cognitive functions.
2. Anticancer Activity
- Similar compounds have demonstrated significant inhibitory effects against various cancer cell lines, including those associated with lung, breast, and colon cancers. For instance, derivatives containing similar structures have shown up to 92% inhibition against epidermal growth factor receptor (EGFR) at low concentrations.
3. Kinase Inhibition
- Compounds with similar structural features have shown inhibitory activity against various kinases involved in tumor growth and progression, indicating potential for broader therapeutic applications beyond neuroprotection.
Case Studies
Case Study 1: Inhibition of EGFR
In a study examining compounds with similar structural features, N-(trifluoromethyl)benzamide derivatives exhibited significant inhibition against EGFR, with values reaching up to 92% at concentrations as low as 10 nM. This suggests strong potential for targeting tumorigenic pathways.
Case Study 2: Neuroprotective Properties
In vitro studies on neuroblastoma cell lines demonstrated that compounds similar to N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide could enhance cell survival rates under oxidative stress conditions. This indicates neuroprotective properties that may be beneficial in Alzheimer's disease models.
Scientific Research Applications
The applications of this compound extend across various fields:
1. Medicinal Chemistry
- The compound serves as a lead structure for developing new drugs targeting cognitive disorders and cancers.
2. Biochemical Research
- It is used in studies focused on enzyme inhibition mechanisms and their implications for neurological health.
3. Drug Discovery
- The compound's unique structure allows it to be utilized in high-throughput screening assays to identify new therapeutic candidates.
Mechanism of Action
The mechanism of action of N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission .
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
Key Structural Features :
- Pyrimidine Core : Present in all compared compounds (–3). The target compound’s pyrimidine is smaller than the triazine core in WJ117-16 (), which could influence steric interactions in target binding.
- Piperazine Substituents : The target compound’s piperazine is linked to pyridin-2-yl, differing from halogenated aryl groups (e.g., 2,3-dichlorophenyl in ) or morpholine-carbonyl benzoyl groups (). Pyridinyl substituents may enhance solubility or modulate receptor specificity compared to electron-withdrawing groups like trifluoromethyl ().
- Amide Chain : The cinnamamide group in the target compound contrasts with pentanamide chains () and morpholine-carbonyl benzamide derivatives (). Cinnamamide’s rigid vinyl linkage may improve binding affinity via π-π stacking compared to flexible alkyl chains.
Physicochemical and Spectral Properties
- Solubility : The pyridinyl group in the target compound may improve aqueous solubility compared to morpholine-carbonyl derivatives (), which are bulkier and more lipophilic.
- Stability : The cinnamamide’s conjugated system could enhance stability under physiological conditions relative to nitro-substituted analogs (e.g., compound 7 in ).
- Spectral Data : NMR and mass spectra for analogs (–2) provide reference benchmarks. For example, the target compound’s piperazine protons would resonate near δ 3.5–4.0 ppm, similar to compound 7j ().
Biological Activity
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by the presence of a pyridine ring , a piperazine ring , and a pyrimidine moiety , along with a cinnamide functional group. Its molecular formula is with a molecular weight of approximately 366.45 g/mol.
This compound is hypothesized to exert its biological effects through the following mechanisms:
- Inhibition of Protein Kinases : It has been suggested that compounds with similar structures inhibit various cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Activity : Preliminary studies indicate that this compound may possess antiproliferative properties against specific cancer cell lines, potentially making it a candidate for further development in cancer therapeutics .
Antiproliferative Effects
A study evaluated the cytotoxic effects of synthesized cinnamide derivatives, including this compound, against various cancer cell lines using the MTT assay. The results demonstrated varying degrees of antiproliferative activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (liver cancer) | 4.23 |
| Staurosporine (control) | HepG2 | 5.59 |
These findings suggest that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutic agents .
Apoptosis Induction
Further investigations into the mechanism revealed that this compound induces apoptosis in HepG2 cells through the activation of apoptotic markers such as p53 and Bax, while downregulating anti-apoptotic markers like Bcl2 . This was confirmed through real-time polymerase chain reaction (qRT-PCR) analysis, indicating its potential role in triggering intrinsic apoptotic pathways.
Case Studies and Research Findings
Several studies have highlighted the potential clinical applications of compounds structurally related to this compound:
- Inhibition of Cell Proliferation : Research indicates that similar pyrimidine-based compounds effectively inhibit CDK activity, leading to reduced cell proliferation in various cancer types .
- Kinase Inhibition : The compound's structural characteristics suggest it may act as an inhibitor for multiple protein kinases involved in cell cycle regulation, further supporting its potential use in treating proliferative diseases .
Q & A
Q. What are the key steps in synthesizing N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)cinnamamide, and how is purity ensured?
Methodological Answer: The synthesis typically involves coupling a pyrimidine core with a pyridinylpiperazine moiety, followed by cinnamamide functionalization. Critical steps include:
- Substitution reactions : Piperazine derivatives (e.g., 1-(pyridin-2-yl)piperazine) are reacted with halogenated pyrimidines under reflux conditions (e.g., dichloromethane or THF, 12–24 hours) .
- Purification : Normal-phase chromatography (gradient elution: 100% dichloromethane → ethyl acetate → 10% methanol) is used initially. For amine-containing intermediates, amine-phase chromatography (hexane → ethyl acetate → methanol gradients) improves purity .
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperazine to pyrimidine) and reaction time (monitored via TLC) enhances yields (41–44% reported) .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
Methodological Answer:
Q. What chromatographic techniques are effective in purifying intermediates during synthesis?
Methodological Answer:
- Normal-phase chromatography : Effective for polar intermediates (e.g., ethyl acetate/hexane gradients) .
- Amine-phase chromatography : RediSep Rf Gold™ amine columns resolve amine-containing intermediates (e.g., 100% hexane → ethyl acetate → methanol) .
- Reverse-phase HPLC : For final compounds, C18 columns with acetonitrile/water gradients achieve >98% purity .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing varying arylpiperazine substituents?
Methodological Answer:
-
Substituent screening : Test electron-withdrawing (e.g., nitro, trifluoromethoxy) vs. electron-donating groups (e.g., methoxy) on arylpiperazines. For example:
Substituent Yield (%) Purity (%) 2-Trifluoromethoxy 44 >98 3,5-Dichloro 58 98.6 -
Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of bulky substituents .
-
Catalysis : Pd-mediated coupling for sterically hindered aryl groups increases yields by 15–20% .
Q. How can molecular docking studies be integrated with kinetic assays to elucidate the compound's mechanism of action?
Methodological Answer:
- Target identification : Use homology modeling (e.g., SWISS-MODEL) to predict binding to kinases or acetylcholinesterase .
- Docking protocols : AutoDock Vina with flexible ligand/rigid receptor settings. Key interactions:
- Validation : Compare docking scores with IC₅₀ values from enzyme inhibition assays (e.g., Ellman’s method for acetylcholinesterase) .
Q. What strategies are recommended for resolving discrepancies in biological activity data across experimental models?
Methodological Answer:
- Assay standardization :
- Data reconciliation :
Q. How do structural modifications to the cinnamamide moiety affect pharmacokinetic properties?
Methodological Answer:
- Modification strategies :
- In vitro assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
